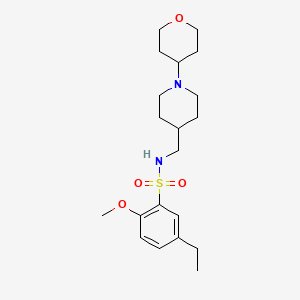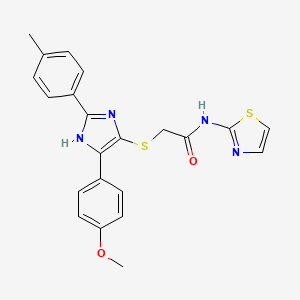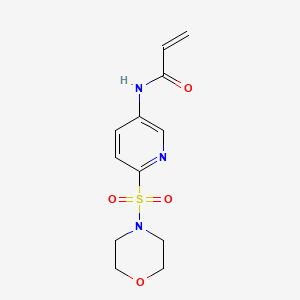
N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C12H15N3O4S and its molecular weight is 297.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Anticancer Evaluation
- N-(6-(Morpholinosulfonyl)pyridin-3-yl)acrylamide derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. One study found that certain pyridone and coumarin derivatives, synthesized using acrylamide, showed potent antibacterial activity against S. aureus and a broad range of activity against various tumor cell lines (Bondock & Gieman, 2015).
Cyclization Cascades in Heterocyclic Scaffolds Synthesis
- The compound has been used in cyclization cascades via N-amidyl radicals to create highly functionalized heterocyclic scaffolds. This synthesis approach involves forming multiple new bonds, aryl migration, and desulfonylation, demonstrating the molecule's utility in complex chemical transformations (Fuentes et al., 2015).
Development of Kinase Inhibitors
- 4-Anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, including this compound derivatives, have been studied as irreversible inhibitors of the epidermal growth factor receptor (EGFR) in cancer treatment. These compounds have demonstrated significant inhibition of EGFR phosphorylation and tumor growth in various cancer cell lines (Smaill et al., 2001).
Synthesis of Heterocyclic Compounds
- The compound has been used in the Knoevenagel condensation reactions to synthesize various heterocyclic compounds, highlighting its role in creating structurally diverse molecules with potential biological activities (Dyachenko et al., 2018).
KCNQ2 Potassium Channel Opener Activity
- Derivatives of this compound have been synthesized and evaluated for their activity as KCNQ2 potassium channel openers. This application suggests its potential utility in treating neurological disorders and other conditions related to potassium channel functioning (L'Heureux et al., 2005).
Synthesis of Carbo[c]fused Pyridin-2-ones(thiones)
- This compound has been used in the synthesis of carbo[c]fused pyridin-2-ones(thiones), demonstrating its applicability in synthesizing specialized heterocyclic compounds (Dyachenko & Vovk, 2013).
Key Intermediate in p38 MAP Kinase Inhibitor Synthesis
- It serves as a key intermediate in synthesizing BIRB 1017, a potent p38 MAP kinase inhibitor, underlining its importance in the development of kinase inhibitors for therapeutic applications (Lu et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme involved in the salvage pathway of NAD+ biosynthesis and has emerged as a promising target for the discovery of anticancer drugs .
Mode of Action
This compound interacts with NAMPT, inhibiting its function . This inhibition disrupts the NAD+ biosynthesis pathway, which is crucial for energy metabolism and cell survival. As a result, the compound can induce cell death in cancer cells .
Biochemical Pathways
By inhibiting NAMPT, this compound affects the NAD+ biosynthesis pathway . NAD+ is a coenzyme involved in redox reactions, and its depletion can lead to the disruption of energy metabolism and induction of cell death .
Result of Action
The inhibition of NAMPT by this compound leads to the depletion of NAD+, disrupting energy metabolism and inducing cell death . This makes the compound a potential anticancer agent, particularly against cancer types that are reliant on NAD+ biosynthesis for survival .
Properties
IUPAC Name |
N-(6-morpholin-4-ylsulfonylpyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-11(16)14-10-3-4-12(13-9-10)20(17,18)15-5-7-19-8-6-15/h2-4,9H,1,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBBYMSBAVPPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
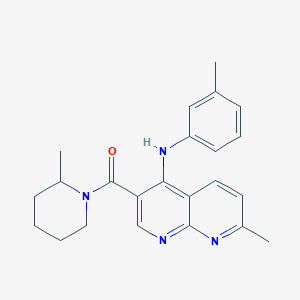
![2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2432942.png)

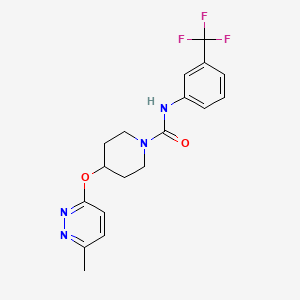
![(E)-4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}anilino)-2-butenoic acid](/img/structure/B2432950.png)
![2-benzamido-N-(benzo[c][1,2,5]thiadiazol-4-yl)oxazole-4-carboxamide](/img/structure/B2432952.png)

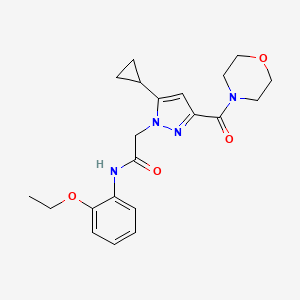
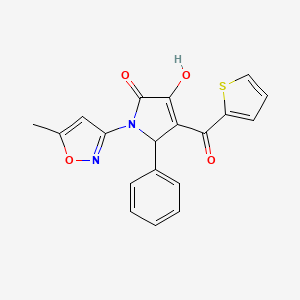
![1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2432957.png)

![Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B2432960.png)
